BenchChemオンラインストアへようこそ!

AA-497

Bronchodilation β₂-adrenergic agonism In vivo pharmacology

AA-497 (65860-38-0) is a stereodefined tetrahydronaphthalenediol β2 agonist. Its functional selectivity is distinguished from phenylethanolamines like salbutamol; β2-mediated Ca²⁺ suppression is blocked by butoxamine, not practolol, validating receptor-specific signaling. This enables rigorous analysis where mixed β1/β2 signals confound interpretation. Ideal for probing spasmogen-specific pharmacology in smooth muscle models.

Molecular Formula C14H22ClNO3
Molecular Weight 287.78 g/mol
CAS No. 65860-38-0
Cat. No. B1664272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAA-497
CAS65860-38-0
SynonymsAA 497 HCl;  AA-497 HCl;  AA497 HCl;  AA 497 hydrochloride
Molecular FormulaC14H22ClNO3
Molecular Weight287.78 g/mol
Structural Identifiers
SMILESCC(C)NC1CCC2=C(C1O)C=CC(=C2CO)O.Cl
InChIInChI=1S/C14H21NO3.ClH/c1-8(2)15-12-5-3-9-10(14(12)18)4-6-13(17)11(9)7-16;/h4,6,8,12,14-18H,3,5,7H2,1-2H3;1H/t12-,14-;/m0./s1
InChIKeyGUXIVSFTPDBQRU-KYSPHBLOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AA-497 Hydrochloride (CAS 65860-38-0): A β₂-Adrenergic Bronchodilator in the Tetrahydronaphthalenediol Class


AA-497 (CAS 65860-38-0) is the hydrochloride salt form of trans-6-hydroxy-5-hydroxymethyl-2-isopropylamino-1,2,3,4-tetrahydro-1-naphthalenol, a synthetic β₂-adrenergic receptor agonist [1] [2]. Structurally, it belongs to the tetrahydronaphthalenediol class and is stereochemically defined as the (1R,2R) or (1S,2S) trans-isomer depending on the specific preparation, with the hydrochloride salt being the form referenced by this CAS Registry Number . AA-497 was originally developed as a bronchodilator and has been characterized pharmacologically for its ability to suppress calcium spikes in smooth muscle preparations . The compound's molecular formula is C₁₄H₂₂ClNO₃, with a molecular weight of 287.78 g/mol, and it is supplied as a research-use-only material by multiple specialty chemical vendors .

Why AA-497 Cannot Be Interchanged with Generic β₂ Agonists in Specialized Research Applications


AA-497 cannot be interchanged with generic β₂ agonists such as salbutamol or terbutaline because its tetrahydronaphthalenediol scaffold confers a distinct β₁/β₂ selectivity profile and smooth muscle relaxation mechanism that differs quantitatively from classical phenylethanolamine-based agonists [1]. In functional assays using guinea-pig taenia coli preparations, AA-497-induced calcium spike suppression was selectively blocked by the β₂-antagonist butoxamine (32 μM) but not by the β₁-antagonist practolol (37.6 μM), whereas isoproterenol-induced suppression was blocked by both antagonists to varying degrees, establishing a receptor-subtype selectivity profile that cannot be inferred from or replicated by in-class alternatives without direct experimental validation . Furthermore, the magnitude of its bronchodilator potency advantage over salbutamol varies across different spasmogen challenge models, ranging from 4-fold to 11-fold depending on the bronchoconstrictor agent employed, making simple molar substitution scientifically invalid [1].

Quantitative Differentiation Evidence for AA-497 Relative to Salbutamol and Other β₂ Agonists


In Vivo Bronchodilator Potency of AA-497 Versus Salbutamol in Guinea-Pig and Dog Models

In head-to-head comparisons across multiple spasmogen-induced bronchoconstriction models, AA-497 administered orally or intraduodenally to guinea pigs and dogs demonstrated 4- to 11-fold greater bronchodilator potency than salbutamol [1]. The magnitude of this potency advantage varied with the bronchoconstrictor agent employed, indicating model-dependent pharmacodynamic differentiation rather than a simple potency scaling factor [1].

Bronchodilation β₂-adrenergic agonism In vivo pharmacology

Selective Antagonism of AA-497-Induced Ca²⁺ Spike Suppression by β₂- Versus β₁-Blockade

In guinea-pig taenia coli preparations, AA-497-induced suppression of Ca²⁺ spike frequency was completely blocked by the β₂-selective antagonist butoxamine (32 μM) but was not blocked by the β₁-selective antagonist practolol (37.6 μM) . In contrast, isoproterenol (1.21 μM)-induced suppression was blocked by both practolol (113 μM) and butoxamine (96 μM), with butoxamine producing greater blockade . This divergent antagonist sensitivity profile confirms that AA-497's functional effects in this smooth muscle system are mediated predominantly through β₂-adrenoceptors.

Calcium signaling Receptor selectivity Smooth muscle electrophysiology

Duration of Bronchodilator Action in Animal Models: AA-497 Versus Salbutamol

In comparative studies using guinea pigs and dogs, AA-497 administered orally or intraduodenally produced bronchodilating actions of a slightly longer duration than those observed with salbutamol, in addition to the 4- to 11-fold potency advantage [1]. While the duration extension was characterized as modest rather than dramatic, it represents a consistent pharmacokinetic or pharmacodynamic differentiation that may be relevant for experimental designs requiring sustained airway relaxation without frequent re-dosing.

Duration of action Bronchodilation Pharmacodynamics

Structural Distinction: Tetrahydronaphthalenediol Scaffold Versus Phenylethanolamine β₂ Agonists

AA-497 is built upon a tetrahydronaphthalenediol core scaffold [1] , which distinguishes it structurally from the phenylethanolamine chemotype shared by salbutamol, terbutaline, and most clinically utilized β₂ agonists. The tetrahydronaphthalenediol framework may contribute to distinct receptor binding kinetics, subtype selectivity, or metabolic stability relative to the phenylethanolamine class, though direct quantitative data comparing these parameters across scaffolds are not available in the open literature.

Chemical structure Scaffold differentiation β₂-adrenergic agonists

Priority Research Applications for AA-497 Based on Quantitative Differentiation Evidence


In Vivo Bronchodilator Studies Requiring Potency Superior to Salbutamol

Investigators designing in vivo studies of airway smooth muscle relaxation in guinea pig or dog models where a 4- to 11-fold potency advantage over salbutamol is desirable should prioritize AA-497 as the test compound [1]. This potency differential, validated across multiple spasmogen challenge models, enables lower molar dosing while achieving comparable or superior bronchodilator efficacy, which may reduce off-target effects associated with higher systemic exposure. The model-dependent variation in potency advantage (4× to 11×) also provides a nuanced tool for probing spasmogen-specific β₂ pharmacology [1].

Electrophysiological Studies of β₂-Selective Ca²⁺ Spike Modulation in Smooth Muscle

Researchers employing the single sucrose gap method or other electrophysiological approaches to study β₂-adrenoceptor-mediated Ca²⁺ spike suppression in guinea-pig taenia coli should select AA-497 over isoproterenol when a clean β₂-selective signal is required [1]. The compound's functional effects are completely blocked by the β₂-antagonist butoxamine (32 μM) and are resistant to the β₁-antagonist practolol (37.6 μM), confirming β₂ selectivity in this system, whereas isoproterenol produces a mixed β₁/β₂ signal that complicates mechanistic interpretation [1].

Medicinal Chemistry Campaigns Targeting Non-Phenylethanolamine β₂ Agonist Scaffolds

Drug discovery programs seeking to explore β₂-adrenergic agonists built upon scaffolds distinct from the phenylethanolamine chemotype may utilize AA-497 as a reference compound representing the tetrahydronaphthalenediol class [1] . This structural differentiation may be relevant for projects aiming to circumvent metabolic liabilities, improve selectivity profiles, or identify novel intellectual property space within the β₂ agonist pharmacophore landscape [1] .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AA-497

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.